molecular formula C14H12N4O7 B2486272 (Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 54107-19-6

(Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2486272
CAS No.: 54107-19-6
M. Wt: 348.271
InChI Key: ZDDNIFADMKUMSG-NVNXTCNLSA-N
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Description

(Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a specialized hydrazone derivative synthesized for advanced research applications. This compound is of significant interest in the development of chemical sensors, particularly for the detection of heavy metals and ammonia. Research indicates that related hydrazones featuring strong electron-withdrawing groups, such as the 2,4-dinitrophenyl moiety, exhibit enhanced sensing capabilities due to their pronounced electronic effects . The compound's molecular structure, which integrates a pyran-2-one ring, is structurally analogous to other bioactive molecules derived from precursors like dehydroacetic acid, suggesting potential for diverse chemical and biological interactions . The intrinsic tautomeric properties (keto-enol tautomerism) common to such hydrazone scaffolds can be thoroughly characterized using techniques including FT-IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy, providing deep insight into its molecular state and stability . Furthermore, its solid-state structure and intermolecular interactions, such as hydrogen bonding patterns that influence crystal packing and thermal stability, can be elucidated through single-crystal X-ray diffraction analysis . This chemical is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers are advised to consult all relevant safety data sheets prior to use.

Properties

IUPAC Name

3-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O7/c1-7-5-12(19)13(14(20)25-7)8(2)15-16-10-4-3-9(17(21)22)6-11(10)18(23)24/h3-6,16,19H,1-2H3/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDNIFADMKUMSG-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The2,4-dinitrophenyl group is known to play a role as an allergen and an epitope . An epitope is a specific site on an antigen to which an antibody binds, suggesting that this compound may interact with the immune system.

Mode of Action

Compounds containing a2,4-dinitrophenyl group are known to undergo reactions with amines. This suggests that the compound could interact with its targets through a similar mechanism, possibly involving the formation of a covalent bond with an amine group on the target molecule.

Pharmacokinetics

Compounds containing a2,4-dinitrophenyl group are known to be shock sensitive, which could potentially impact their bioavailability and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the shock sensitivity of compounds containing a 2,4-dinitrophenyl group suggests that physical factors such as pressure and temperature could impact their stability and reactivity.

Biological Activity

(Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that exhibits significant biological activity. Its structure includes a hydrazone linkage with a 2,4-dinitrophenyl moiety, which is known for its reactive properties. This article explores the biological activities associated with this compound, including its antioxidant capabilities, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

 Z 3 1 2 2 4 dinitrophenyl hydrazono ethyl 4 hydroxy 6 methyl 2H pyran 2 one\text{ Z 3 1 2 2 4 dinitrophenyl hydrazono ethyl 4 hydroxy 6 methyl 2H pyran 2 one}

Antioxidant Properties

Research has shown that derivatives of pyranones, including those similar to our compound of interest, possess notable antioxidant properties. A study on related compounds demonstrated their ability to scavenge free radicals effectively. The introduction of hydroxyl groups significantly enhances the antioxidant activity by stabilizing free radicals through proton donation .

Table 1: Antioxidant Activity of Pyranone Derivatives

Compound NameRadical Scavenging Activity (IC50 µM)Mechanism of Action
DDMP25Proton donation
Z-DNP-Pyranone30Electron transfer

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazone compounds has been documented in various studies. For instance, compounds containing the 2,4-dinitrophenyl group have shown efficacy in inhibiting nitric oxide production in activated microglia . This suggests a possible application in neuroinflammatory conditions.

Case Study: Neuroprotective Effects
In a study investigating neuroprotection, a derivative of 2,4-dinitrophenylhydrazone was tested against lipopolysaccharide-induced inflammation in microglial cells. The results indicated that the compound significantly reduced the release of pro-inflammatory cytokines and inhibited pathways associated with inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Radical Scavenging : The presence of hydroxyl groups allows for effective radical scavenging.
  • Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit NF-kB signaling pathways and reduce the expression of inflammatory mediators such as iNOS and COX-2 .
  • Cytoprotective Effects : By modulating oxidative stress responses, these compounds may provide cytoprotection in neuronal cells.

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that derivatives of hydrazones, including those similar to (Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one, exhibit significant antimicrobial activity. For instance, compounds containing the 2,4-dinitrophenyl group have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Antiviral Activity

A notable application of this compound is its potential antiviral properties. Research has demonstrated that certain hydrazone derivatives can inhibit viral replication by interfering with the host cell's receptor-binding mechanisms. For example, compounds structurally related to this compound have been shown to selectively inhibit the binding of SARS-CoV-2 spike protein to the ACE2 receptor, indicating a promising avenue for therapeutic development against COVID-19 .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Montana, various hydrazone derivatives were synthesized and tested against multidrug-resistant bacteria. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antiviral Research

Another research initiative focused on the antiviral properties of hydrazone derivatives against influenza viruses. The study found that specific modifications to the hydrazone structure enhanced binding affinity to viral proteins, leading to reduced viral load in infected cell cultures . This suggests a potential application for this compound in developing antiviral therapeutics.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The hydrazone moiety enables cyclization reactions. For example, under oxidative conditions (e.g., DMSO/CuCl₂ or DMSO/I₂), analogous hydrazones undergo cyclization to form chromone derivatives .

Reaction Conditions Product Reference
Oxidative cyclizationDMSO/CuCl₂, refluxChromone derivatives with Cl substitution
Non-oxidative cyclizationDMSO/I₂, heatingFluorochromones

Nucleophilic Addition Reactions

The hydrazone group participates in nucleophilic additions. For instance, reactions with aromatic ketones or hippuric acid yield α,β-unsaturated ketones or oxazolones, respectively .

Example Reaction Pathway:

  • Aldol Condensation:

    • Reactant: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

    • Conditions: Ethanol, NaOH (room temperature)

    • Product: α,β-Unsaturated ketones .

Multi-Component Reactions

The compound may engage in Biginelli or Knoevenagel reactions due to its carbonyl and hydrazone functionalities.

Biginelli Reaction:

  • Reactants: Ethyl acetoacetate, urea/thiourea

  • Catalyst: FeCl₃·6H₂O or phosphotungstic acid

  • Product: Tetrahydropyrimidinones .

Knoevenagel Condensation:

  • Reactant: Cyanoacetamide derivatives

  • Conditions: Ethanolic NaOH

  • Product: Cyanoacrylamides .

Oxidation and Redox Behavior

The 2,4-dinitrophenyl group enhances redox activity. Under radical conditions (e.g., TBHP/eosin Y/blue LEDs), similar hydrazones undergo oxidative transformations, forming pyrano[2,3-c]pyrazole derivatives .

Key Observations:

  • Oxidizing Agent: TBHP (3 equivalents)

  • Catalyst: Eosin Y (5 mol%)

  • Light Source: Blue LEDs

  • Yield: Up to 92% for analogous compounds .

Spectroscopic Characterization

Reaction products are validated via:

  • ¹H/¹³C NMR: Confirms hydrazone tautomerism and substituent positions.

  • IR Spectroscopy: Identifies C=O (pyranone) and N–H (hydrazone) stretches .

Comparative Reactivity Insights

A comparative analysis with related hydrazones reveals:

Feature This Compound 5-Chloro Analog
Hydrazone Stability High (Z-configuration)Moderate
Reactivity with Aldehydes Forms α,β-unsaturated ketonesSimilar behavior
Oxidative Cyclization Chromone formationNot reported

Mechanistic Considerations

The hydrazone group’s reactivity is governed by:

  • Tautomerism: Keto-enol equilibrium influencing nucleophilic attack sites.

  • Electron-Withdrawing Effects: The 2,4-dinitrophenyl group polarizes the hydrazone bond, enhancing electrophilicity .

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